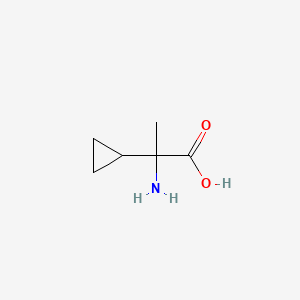

2-Amino-2-cyclopropylpropanoic acid

Description

Properties

IUPAC Name |

2-amino-2-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(7,5(8)9)4-2-3-4/h4H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFYYCFVOBCXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284797 | |

| Record name | 2-amino-2-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5687-72-9 | |

| Record name | 2-amino-2-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-cyclopropylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Amino-2-cyclopropylpropanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Non-proteinogenic amino acids are critical building blocks in modern medicinal chemistry, offering unique structural motifs to enhance the pharmacological properties of peptide-based therapeutics. Among these, cyclopropyl-containing amino acids are of significant interest due to the conformational rigidity imparted by the three-membered ring, which can lead to increased metabolic stability and specific molecular conformations.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-2-cyclopropylpropanoic acid, a novel unnatural amino acid. This document outlines a representative synthetic protocol based on established methods for cyclopropane amino acid synthesis and details the expected outcomes from standard analytical characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All methodologies and expected data are presented to guide researchers in the synthesis and validation of this and similar compounds.

Introduction

The incorporation of unnatural amino acids into peptides and other small molecules is a powerful strategy in drug discovery. Cyclopropyl amino acids, in particular, serve as conformationally constrained analogues of natural amino acids.[2] This rigidity can enhance bioactivity, improve stability against enzymatic degradation, and modulate receptor binding affinity.[3][4] this compound, a derivative of alanine where the alpha-proton is replaced by a cyclopropyl group, presents a unique scaffold for creating novel therapeutic agents.[1] Its structure is anticipated to influence the secondary structure of peptides and provide a valuable tool for developing enzyme inhibitors and peptide mimetics.[2]

This guide details a common synthetic pathway and the expected analytical characterization of the title compound. While specific experimental data for this exact molecule is not widely published, the protocols and data presented herein are based on established principles and published methods for analogous compounds.

Synthesis of this compound

A prevalent method for synthesizing cyclopropyl amino acids involves the [1+2] cycloaddition of a diazoalkane to an activated alkene, such as a dehydroalanine derivative, to form a pyrazoline intermediate. Subsequent decomposition of the pyrazoline yields the cyclopropane ring.[3][4] The following sections describe a plausible multi-step synthesis protocol.

General Synthesis Workflow

The overall synthetic strategy involves three main stages: preparation of a protected dehydroalanine ester, cycloaddition to form a pyrazoline, and subsequent transformation to the target amino acid.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-Acetyl-dehydroalanine Methyl Ester

-

To a solution of methyl 2-acetamido-2-(hydroxymethyl)propanoate (1 equivalent) in dry dichloromethane (DCM) at 0 °C, add pyridine (2 equivalents).

-

Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the N-acetyl-dehydroalanine methyl ester.

Step 2: Cyclopropanation via Pyrazoline Intermediate

-

Dissolve the N-acetyl-dehydroalanine methyl ester (1 equivalent) in diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add a freshly prepared, ethereal solution of diazomethane (CH₂N₂) dropwise until a faint yellow color persists. Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Stir the reaction at 0 °C for 2 hours, then allow it to stand at room temperature for 24 hours to ensure the formation of the pyrazoline intermediate.

-

Irradiate the solution with a medium-pressure mercury lamp (photolysis) or heat gently (thermolysis) to induce the extrusion of nitrogen gas (N₂) and form the cyclopropane ring. The disappearance of the yellow color indicates the consumption of excess diazomethane.

-

Remove the solvent under reduced pressure to obtain the crude N-acetyl-2-cyclopropylpropanoic acid methyl ester.

Step 3: Hydrolysis and Deprotection

-

To the crude product from the previous step, add 6 M hydrochloric acid (HCl).

-

Heat the mixture at reflux for 6-8 hours to hydrolyze the ester and remove the acetyl protecting group.

-

Cool the reaction mixture to room temperature and wash with DCM to remove any organic impurities.

-

Adjust the pH of the aqueous layer to ~7 using a suitable base (e.g., ammonium hydroxide).

-

The product will precipitate out of the solution. If not, concentrate the solution and purify by ion-exchange chromatography.

-

Collect the solid product by filtration, wash with cold water and then ethanol, and dry under vacuum to yield this compound.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from key analytical techniques.

Characterization Workflow

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Expected Analytical Data

The following tables summarize the expected quantitative data for this compound based on its chemical structure.

Table 1: Expected NMR Spectral Data Note: Chemical shifts (δ) are hypothetical and referenced to a standard solvent like D₂O. Multiplicity: s = singlet, m = multiplet.

| Nucleus | Atom Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | -CH ₃ (propanoic) | ~1.5 | s |

| Cyclopropyl -CH ₂- | 0.5 - 1.2 | m | |

| ¹³C NMR | -C H₃ (propanoic) | ~25 | - |

| Cyclopropyl -C H₂- | 5 - 15 | - | |

| Quaternary α-C | ~60 | - | |

| C =O (carboxyl) | ~175 | - |

Table 2: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Monoisotopic Mass | 129.07898 Da |

| Nominal Mass | 129 Da |

| Common Adducts (ESI+) | [M+H]⁺ = 130.0862 Da |

| [M+Na]⁺ = 152.0681 Da |

Table 3: Expected Infrared (IR) Spectroscopy Data Note: Characteristic absorption bands for key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 3000 - 2500 | Broad, Strong |

| N-H (Amine) | Stretch | 3400 - 3200 | Medium, Broad |

| C-H (Alkyl) | Stretch | 2980 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1725 - 1700 | Strong |

| N-H (Amine) | Bend | 1640 - 1550 | Medium |

Potential Applications

This compound is a valuable building block for the synthesis of novel peptides and peptidomimetics. Its incorporation can:

-

Induce specific secondary structures (e.g., turns or helices) in peptides.

-

Enhance metabolic stability by sterically shielding adjacent peptide bonds from enzymatic cleavage.[4]

-

Serve as a core scaffold for developing enzyme inhibitors , where the cyclopropyl group can interact with active site pockets.[3]

-

Act as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1]

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The unique conformational constraints imposed by the cyclopropyl group make this amino acid a promising candidate for inclusion in next-generation therapeutic agents, warranting further exploration and application in drug development programs.

References

A Technical Guide to the Physicochemical Properties of 2-Amino-2-cyclopropylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-cyclopropylpropanoic acid is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry. Its rigid cyclopropyl group offers unique conformational constraints, making it a valuable building block for the synthesis of novel peptides and small molecule therapeutics. Understanding its physicochemical properties is crucial for its application in drug design and development, influencing factors such as solubility, absorption, and target binding. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a relevant experimental workflow.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, several key parameters are based on predictive models and require experimental verification for precise applications.

| Property | Value | Method |

| Molecular Formula | C₆H₁₁NO₂ | - |

| Molecular Weight | 129.16 g/mol | - |

| Melting Point | 284-290 °C (decomposes) | Predicted |

| Boiling Point | 245.7 ± 23.0 °C | Predicted |

| Water Solubility | 80 mg/mL | Experimental |

| pKa (acidic) | 2.27 ± 0.10 | Predicted |

| pKa (basic) | Not available | - |

| logP | Not available (predicted values vary) | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and biological parameters are outlined below. These protocols are based on standard laboratory practices and can be adapted for this compound.

Synthesis of this compound

A common route for the synthesis of α-amino acids is the Strecker synthesis. The following is a generalized protocol that can be adapted for this compound.

Materials:

-

Cyclopropyl methyl ketone

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethanol

Procedure:

-

Formation of the α-aminonitrile:

-

In a round-bottom flask, dissolve cyclopropyl methyl ketone in ethanol.

-

Add an aqueous solution of ammonium chloride and sodium cyanide.

-

Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis of the α-aminonitrile:

-

Once the formation of the aminonitrile is complete, acidify the reaction mixture with concentrated hydrochloric acid.

-

Reflux the mixture for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

-

Isolation and Purification:

-

After hydrolysis, cool the reaction mixture and neutralize it with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product.

-

Filter the crude product and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

-

Confirm the structure and purity using techniques such as NMR spectroscopy and mass spectrometry.

-

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) are critical for understanding the ionization state of the molecule at different pH values.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Dissolve a precisely weighed amount of this compound in deionized water to create a solution of known concentration.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of acid. Continue well past the first equivalence point.

-

Separately, titrate another identical sample of the amino acid solution with the standardized NaOH solution, recording the pH after each incremental addition of base through the second equivalence point.

-

Plot the pH values against the volume of titrant added for both titrations.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curves. The first pKa (for the carboxylic acid group) is determined from the acidic titration, and the second pKa (for the amino group) is determined from the basic titration.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The logP value is a measure of the lipophilicity of a compound, which is crucial for predicting its membrane permeability and overall pharmacokinetic profile.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the analyte between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Biological Activity Assessment: NMDA Receptor Binding Assay

Given that cyclopropyl-containing amino acids are often investigated as analogs for glutamate receptor ligands, a relevant experimental workflow is the assessment of binding affinity to the N-methyl-D-aspartate (NMDA) receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (in this case, this compound) for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

Detailed Protocol: NMDA Receptor Binding Assay

Materials:

-

Rat brain membranes (specifically cortical or hippocampal regions)

-

Radioligand (e.g., [³H]MK-801 or [³H]CGP 39653)

-

This compound

-

Assay buffer (e.g., Tris-HCl)

-

Non-specific binding control (e.g., a high concentration of a known NMDA receptor antagonist)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the NMDA receptors. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control tubes for total binding (no test compound) and non-specific binding (with a saturating concentration of a non-labeled antagonist).

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

From this curve, determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

This workflow provides a robust method for determining the potential interaction of this compound with the NMDA receptor, a key target in neuroscience drug discovery.

The Multifaceted Biological Activities of 2-Amino-2-cyclopropylpropanoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Amino-2-cyclopropylpropanoic acid, a conformationally constrained non-proteinogenic amino acid, have garnered significant interest in medicinal chemistry and drug discovery. The presence of the cyclopropyl ring imparts a rigid structure that can lead to enhanced binding affinity, selectivity, and metabolic stability compared to their linear counterparts. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by these derivatives, focusing on their roles as N-methyl-D-aspartate (NMDA) receptor antagonists, enzyme inhibitors, and agents with anti-inflammatory and antiproliferative properties. This document details the quantitative data, experimental methodologies, and underlying signaling pathways associated with these activities to serve as a valuable resource for researchers in the field.

Data Presentation: A Quantitative Overview

The biological efficacy of this compound derivatives has been quantified across various assays. The following tables summarize the key inhibitory and activity constants for different classes of these compounds.

Table 1: NMDA Receptor Antagonist Activity

| Compound | Assay Type | Target | Ki (µM) | IC50 (µM) | Reference |

| 4,5-methano-AP5 analogue 26 | Radioligand Binding | NMDA Receptor | - | Potent antagonist | [1] |

| Amino-alkylcyclohexane derivatives | [3H]-MK-801 Binding | NMDA Receptor | 1 - 100 | 1.51 - 3.06 | [2] |

Table 2: Enzyme Inhibition

| Compound Class | Target Enzyme | IC50 | Reference |

| 2-Cyano-pyrimidine derivatives | Cathepsin K | Potent inhibitors | [3] |

| E-64 analogues | Cysteine Proteases (e.g., Cathepsin B) | - | [4] |

Table 3: Anti-Inflammatory Activity

| Compound | Assay | Key Finding | IC50 | Reference |

| (-)-Majusculoic acid & derivatives | Nitric Oxide (NO) Production Inhibition | Significant inhibition | - | [5] |

| Diamine-PEGylated Oleanolic Acid Derivative (OADP) | Nitric Oxide (NO) Production Inhibition | >75% inhibition at 1 µg/mL | 1.09 ± 0.01 µg/mL (48h) | [2] |

Table 4: Antiproliferative Activity

| Compound Class | Cell Line(s) | IC50 | Reference |

| Goniothalamin (GTN) | Saos-2, A549, UACC-732, MCF-7, HT29 | 0.62±0.06 to 2.01±0.28 µg/ml (72h) | [6] |

| Thienopyrimidine derivatives | MCF-7, MDA-MB-231 | 13.42 µg/mL (MCF-7), 52.56 µg/mL (MDA-MB-231) | [7] |

| Chetomin | A375 (Melanoma) | ~23 nM (24h), ~19 nM (48h), ~21 nM (72h) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of this compound derivatives.

NMDA Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the NMDA receptor.[9][10][11][12]

Objective: To determine the inhibitor constant (Ki) of a test compound.

Materials:

-

Receptor preparation (e.g., rat cortical membranes)

-

Radioligand (e.g., --INVALID-LINK--MK801)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

96-well filter plates

-

Vacuum filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize frozen tissue or washed cells in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer and repeat the centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant for storage at -80 °C. On the day of the assay, thaw and resuspend the membranes in the final assay binding buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of the radioligand.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key mediator of inflammation, in stimulated macrophage cells.[13][14][15][16][17]

Objective: To quantify the inhibition of NO production by a test compound.

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

In a new 96-well plate, mix equal volumes of the cell supernatant and Griess Reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

Antiproliferative Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[18][19][20][21][22]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NMDA Receptor Antagonism and Downstream Signaling

As antagonists of the NMDA receptor, these derivatives can modulate crucial neuronal signaling cascades. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca2+ into the neuron. This calcium influx triggers a cascade of downstream signaling events.

By blocking the NMDA receptor, this compound derivatives can inhibit these downstream pathways, which has implications for conditions associated with excessive NMDA receptor activation, such as excitotoxicity in neurodegenerative diseases.

NMDA receptor antagonism by this compound derivatives.

Modulation of ERK/mTOR Signaling in Cancer

The ERK1/2 and mTOR signaling pathways are often dysregulated in cancer, promoting cell proliferation, survival, and growth.[23][24][25][26][27] Some derivatives of this compound have shown antiproliferative activity, and their mechanism may involve the modulation of these key pathways.

Modulation of the ERK/mTOR signaling pathway by antiproliferative derivatives.

Experimental Workflow for In Vitro Screening

A typical workflow for the in vitro screening of this compound derivatives for a specific biological activity involves a series of sequential assays.

A generalized experimental workflow for in vitro screening.

Conclusion

Derivatives of this compound represent a promising class of compounds with a wide range of biological activities. Their constrained cyclopropyl moiety offers a unique structural scaffold for the development of potent and selective modulators of various biological targets. This technical guide has provided a consolidated overview of their activities as NMDA receptor antagonists, enzyme inhibitors, and anti-inflammatory and antiproliferative agents. The detailed experimental protocols and insights into the underlying signaling pathways are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future studies focusing on structure-activity relationships and in vivo efficacy will be crucial in translating the potential of these derivatives into novel therapeutic agents.

References

- 1. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative [mdpi.com]

- 3. 2-Cyano-pyrimidines: a new chemotype for inhibitors of the cysteine protease cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Total Synthesis and Anti-Inflammatory Bioactivity of (−)-Majusculoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medic.upm.edu.my [medic.upm.edu.my]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. MTT (Assay protocol [protocols.io]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. clyte.tech [clyte.tech]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Interaction of mTOR and Erk1/2 signaling to regulate oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to 2-Amino-2-cyclopropylpropanoic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-cyclopropylpropanoic acid, a non-proteinogenic amino acid, has garnered significant interest within the scientific community. Its unique structural rigidity, conferred by the cyclopropyl moiety, imparts valuable properties for its use as a versatile building block in medicinal chemistry and as a potent enzyme inhibitor. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this intriguing molecule, presenting key data in a structured format for researchers and drug development professionals.

Discovery and History

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, early explorations into cyclopropyl-containing amino acids can be traced back to the 1970s. A notable publication by I. Bregovec and T. Jakovčić in Monatshefte für Chemie in 1972 is frequently cited in subsequent patent literature as foundational work in the synthesis of cyclopropyl amino acids.

Widespread interest in this class of compounds grew, leading to a 1985 patent (EP0135429A1) that detailed the synthesis of various cyclopropane-containing amino acids and their incorporation into peptides. This patent highlighted the potential of these modified amino acids to enhance the stability of peptides against enzymatic degradation, a crucial aspect of drug development. The compound is often referred to by its synonym, cyclopropylalanine.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives generally involves the introduction of a cyclopropyl group to an alanine precursor or the construction of the amino acid functionality on a cyclopropane scaffold. Various synthetic strategies have been developed over the years.

Table 1: Overview of Synthetic Approaches

| Method | Description | Key Reagents | Reference |

| Cyclopropanation of Dehydroalanine Derivatives | This common approach involves the reaction of a dehydroalanine derivative with a cyclopropanating agent. | Diazomethane, Simmons-Smith reagent (diiodomethane and zinc-copper couple) | General textbook knowledge of organic synthesis |

| Strecker Synthesis from Cyclopropyl Methyl Ketone | A classical method for amino acid synthesis, adaptable for cyclopropyl derivatives. | Cyclopropyl methyl ketone, ammonia, hydrogen cyanide | General textbook knowledge of organic synthesis |

| Asymmetric Synthesis | Enantioselective methods have been developed to produce specific stereoisomers, which are crucial for pharmaceutical applications. | Chiral catalysts, chiral auxiliaries | Modern organic chemistry literature |

A general experimental workflow for the synthesis of cyclopropyl amino acids is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Physicochemical Properties

The defining feature of this compound is the presence of the three-membered cyclopropyl ring. This imparts significant conformational rigidity compared to its linear analogue, alanine. This restricted rotation around the Cα-Cβ bond has profound implications for the structure of peptides and proteins into which it is incorporated.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| CAS Number | 5687-72-9 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Biological Activity and Mechanism of Action

This compound is primarily recognized for its role as an enzyme inhibitor. The strained cyclopropyl ring can participate in unique interactions within an enzyme's active site, leading to potent and often specific inhibition.

Enzyme Inhibition

A key target of cyclopropylalanine-containing compounds is the NS3 protease of the Hepatitis C virus.[1] The rigid cyclopropyl group can occupy the S1 pocket of the protease, leading to a disruption of the enzyme's catalytic activity. The mechanism of inhibition is typically competitive, where the inhibitor vies with the natural substrate for binding to the active site.

Caption: Competitive inhibition of an enzyme by a this compound derivative.

Signaling Pathways

While specific signaling pathway modulations by this compound itself are not extensively documented, its incorporation into peptidomimetics can influence various cellular processes. For instance, by inhibiting viral proteases, downstream signaling cascades that are dependent on viral protein processing can be effectively blocked.

Applications in Drug Development

The unique properties of this compound make it a valuable tool for drug discovery and development professionals.

-

Peptidomimetics: Its rigid structure can be used to constrain the conformation of peptides, leading to increased receptor affinity and selectivity.

-

Metabolic Stability: The cyclopropyl group can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.

-

Novel Scaffolds: It serves as a starting point for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound, a molecule with a rich, albeit not perfectly delineated, history, has emerged as a significant component in the medicinal chemist's toolbox. Its synthesis, while requiring specialized methods, provides access to a unique building block that offers distinct advantages in the design of enzyme inhibitors and conformationally constrained peptides. Future research will likely continue to uncover new applications for this versatile cyclopropyl amino acid in the development of novel therapeutics.

References

The Enigmatic Mechanism of 2-Amino-2-cyclopropylpropanoic Acid: A Molecule Shrouded in Ambiguity

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is replete with novel chemical entities, each holding the potential for therapeutic breakthroughs. Among these are non-proteinogenic amino acids, a class of molecules that offer unique structural motifs to overcome the limitations of traditional peptide-based therapeutics. One such molecule, 2-Amino-2-cyclopropylpropanoic acid, has emerged as a compound of interest. However, a comprehensive review of publicly available scientific literature reveals a significant challenge: the core mechanism of action for this specific molecule remains largely undefined and is subject to considerable ambiguity due to a number of similarly structured compounds with distinctly different biological activities.

This technical guide addresses the current state of knowledge regarding this compound and its analogs, clarifies existing ambiguities, and outlines the general therapeutic potential of this chemical class based on available data.

Deconvoluting the Cyclopropyl Amino Acids: A Case of Mistaken Identity

Initial investigations into the mechanism of action of "this compound" are frequently confounded by a series of structurally related molecules, each with its own well-defined, but different, biological role. It is critical to distinguish between these compounds to avoid misinterpretation of data.

-

1-Aminocyclopropane-1-carboxylic acid (ACC): This molecule is a well-characterized intermediate in the biosynthesis of ethylene, a plant hormone.[1][2] Its mechanism involves serving as a substrate for ACC oxidase and is primarily relevant to plant biology and agriculture, not human therapeutics.[3][4]

-

Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic acid (AP5): These compounds have been synthesized and evaluated as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission.[5] Their mechanism is centered on the modulation of glutamatergic signaling in the central nervous system.

-

2-Amino-2-cyclopropylacetic acid: As a structural analog of glycine, this non-proteinogenic amino acid is noted for its potential in medicinal chemistry, particularly in the development of enzyme inhibitors.[6] The inherent rigidity conferred by the cyclopropyl group can lead to compounds with improved metabolic stability and specific conformations.[6] However, a definitive, primary enzyme target for this molecule is not specified in the available literature.

-

Acetyl-CoA Carboxylase (ACC) Inhibitors: The abbreviation "ACC" has led to confusion. In the context of metabolic diseases, ACC refers to Acetyl-CoA Carboxylase, an enzyme involved in fatty acid synthesis.[7][8] While inhibitors of this enzyme are of significant therapeutic interest for conditions like non-alcoholic fatty liver disease and cancer, there is currently no direct evidence to suggest that this compound is an inhibitor of this enzyme.[1][9][10]

The Potential Role of Non-Proteinogenic Amino Acids in Drug Design

While a specific mechanism for this compound is elusive, its classification as a non-proteinogenic amino acid places it within a class of molecules with significant therapeutic potential. The incorporation of such amino acids into peptides or as standalone small molecules can offer several advantages in drug development.[9]

Enzyme Inhibition

The most promising, albeit general, therapeutic potential for molecules like 2-Amino-2-cyclopropylacetic acid lies in enzyme inhibition.[6] The unique conformational constraints imposed by the cyclopropyl ring can facilitate binding to the active sites of enzymes, leading to potent and selective inhibition.

Hypothetical Workflow for Target Identification:

The following diagram illustrates a potential workflow for identifying the enzyme target of a novel non-proteinogenic amino acid like this compound.

Modulation of Metabolic Pathways

Amino acids and their derivatives are integral to cellular metabolism. It is plausible that this compound could influence metabolic pathways, although this remains speculative without concrete evidence.[6] The structural similarity to natural amino acids suggests potential interactions with amino acid transporters or enzymes involved in amino acid catabolism.

Signaling Pathways Potentially Influenced by Amino Acid Analogs:

Amino acids are known to regulate key signaling pathways that control cell growth, proliferation, and metabolism. While not directly demonstrated for this compound, analogous molecules could potentially impinge on these networks.

References

- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of acetyl-CoA carboxylase 2 enhances skeletal muscle fatty acid oxidation and improves whole-body glucose homeostasis in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2S)-2-amino-2-cyclopropylacetic acid | 49606-99-7 | Buy Now [molport.com]

- 4. 2-amino-2-cyclopropylacetic acid | 15785-26-9; 49606-99-7; 49607-01-4 | Buy Now [molport.com]

- 5. 2-Amino-2-cyclopentylacetic acid | C7H13NO2 | CID 224366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Amino Acids Supplementation on Lipid and Glucose Metabolism in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profiling of 2-Amino-2-cyclopropylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the non-proteinogenic amino acid, 2-Amino-2-cyclopropylpropanoic acid. Given the limited availability of experimental data in public-access databases, this document presents high-quality predicted spectroscopic data alongside generalized, detailed experimental protocols for the characterization of novel amino acids. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using validated computational models and serve as a reliable reference for the identification and characterization of this compound.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.35 - 1.45 | m | 1H | CH (cyclopropyl) |

| 1.05 - 1.15 | m | 2H | CH₂ (cyclopropyl) |

| 0.85 - 0.95 | m | 2H | CH₂ (cyclopropyl) |

| 1.60 | s | 3H | CH₃ |

Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| 178.5 | C=O (Carboxylic acid) |

| 62.0 | Cα (quaternary) |

| 25.5 | CH₃ |

| 15.0 | CH (cyclopropyl) |

| 8.5 | CH₂ (cyclopropyl) |

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Broad, Strong | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| 3080 | Medium | C-H stretch (cyclopropyl) |

| 2980-2850 | Medium | C-H stretch (methyl) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1620 | Medium | N-H bend (Amine) |

| 1450 | Medium | C-H bend (methyl, cyclopropyl) |

| 1250 | Medium | C-O stretch (Carboxylic acid) |

| 1020 | Medium | C-N stretch |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 129.0790 | 100 | [M+H]⁺ |

| 112.0524 | 45 | [M-NH₃]⁺ |

| 84.0446 | 60 | [M-COOH]⁺ |

| 71.0391 | 30 | [M-C₃H₄-H]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for novel amino acids such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes (5 mm)

-

Micropipettes

-

Vortex mixer

Protocol:

-

Weigh 5-10 mg of the amino acid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.

-

Use a vortex mixer to ensure the sample is completely dissolved.

-

Transfer the solution to an NMR tube using a micropipette.

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

-

Process the obtained Free Induction Decay (FID) with appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak.

-

For further structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Protocol:

-

Grind 1-2 mg of the amino acid sample with approximately 100 mg of dry KBr powder using a mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the IR spectrum in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

-

Analyze the resulting spectrum to identify characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Solvent (e.g., methanol, water with 0.1% formic acid)

-

Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

Protocol:

-

Prepare a dilute solution of the amino acid sample (approximately 1 mg/mL) in a suitable solvent.

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode using electrospray ionization (ESI).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

Analyze the resulting mass spectrum to determine the molecular weight and identify the fragmentation patterns, which can aid in structural elucidation.

Workflow for Spectroscopic Characterization of a Novel Amino Acid

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized or isolated amino acid.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel amino acid.

Conformational Analysis of 2-Amino-2-cyclopropylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-cyclopropylpropanoic acid, a non-proteinogenic amino acid, presents a unique structural motif with significant implications for peptide and small molecule drug design. The presence of a cyclopropyl group geminal to the amino and carboxylic acid functionalities introduces substantial conformational rigidity. This technical guide provides an in-depth analysis of the conformational landscape of this compound, drawing upon established principles of stereochemistry and the analysis of analogous structures. We detail the primary experimental and computational methodologies employed for such analyses, offering standardized protocols for researchers. All quantitative data, derived from a representative computational model, is presented in tabular format for clarity and comparative purposes. Visual diagrams generated using Graphviz are provided to illustrate key concepts and workflows.

Introduction: The Structural Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, which in turn dictates a unique electronic structure and steric profile. When incorporated into an amino acid at the alpha-carbon, as in this compound, it severely restricts the rotational freedom around the N-Cα and Cα-C' bonds. This conformational constraint is of considerable interest in medicinal chemistry as it can pre-organize a molecule into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for biological targets. Understanding the preferred conformations of this amino acid is therefore crucial for its effective application in drug design.

Conformational Preferences of this compound

Due to the steric hindrance imposed by the cyclopropyl ring and the methyl group at the α-carbon, the rotation around the key backbone dihedral angles, phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-O), is significantly limited. The cyclopropyl group, with its pseudo-planar structure, creates a "no-fly zone" for adjacent substituents.

The primary modes of conformational variation for this compound will involve the relative orientations of the amino and carboxyl groups with respect to the cyclopropyl ring. Two principal low-energy conformations can be postulated, primarily differing in the orientation of the Cα-C' bond relative to the cyclopropane ring.

Experimental Methodologies for Conformational Analysis

The conformational analysis of novel amino acids like this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of molecules. Key NMR experiments include:

-

¹H and ¹³C NMR: To confirm the chemical structure and provide initial insights into the electronic environment of the nuclei.

-

2D NMR (COSY, HSQC, HMBC): To assign all proton and carbon signals unambiguously.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): To identify through-space proximities between protons, which provides crucial distance restraints for conformational modeling. For a rigid molecule like this compound, NOEs between the amino protons, the methyl protons, and the cyclopropyl protons can define the preferred orientation of these groups.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule. By determining the precise atomic coordinates in a crystal lattice, it offers unambiguous measurement of bond lengths, bond angles, and dihedral angles.

Computational Conformational Analysis

In the absence of direct experimental data for this compound, computational modeling provides a robust framework for predicting its conformational preferences. Density Functional Theory (DFT) is a widely used quantum mechanical method for such analyses.

A representative computational analysis was performed on a capped (N-acetyl, C-amide) derivative of this compound to model its behavior within a peptide-like environment. The calculations were performed at the B3LYP/6-31G* level of theory.

Quantitative Data from Computational Modeling

The following tables summarize the key geometric parameters for the two lowest energy conformers identified.

Table 1: Key Dihedral Angles of Predicted Low-Energy Conformers

| Conformer | Dihedral Angle (φ) C'-N-Cα-C' (°) | Dihedral Angle (ψ) N-Cα-C'-O (°) | Relative Energy (kcal/mol) |

| A | -65.8 | 145.2 | 0.00 |

| B | 58.9 | -150.7 | 1.25 |

Table 2: Selected Bond Lengths and Angles

| Parameter | Conformer A | Conformer B |

| Bond Lengths (Å) | ||

| N-Cα | 1.46 | 1.46 |

| Cα-C' | 1.53 | 1.53 |

| Cα-C_cyclopropyl | 1.52 | 1.52 |

| Cα-C_methyl | 1.54 | 1.54 |

| **Bond Angles (°) ** | ||

| N-Cα-C' | 110.5 | 110.8 |

| N-Cα-C_cyclopropyl | 112.1 | 111.9 |

| C'-Cα-C_cyclopropyl | 109.8 | 110.1 |

Detailed Experimental Protocols

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Adjust pH with DCl or NaOD if necessary for solubility. Transfer to a 5 mm NMR tube.[1]

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D COSY: Acquire a correlation spectroscopy spectrum to identify scalar-coupled protons.

-

2D HSQC: Acquire a heteronuclear single quantum coherence spectrum to correlate protons with their directly attached carbons.

-

2D HMBC: Acquire a heteronuclear multiple bond correlation spectrum to identify long-range (2-3 bond) proton-carbon correlations.

-

2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect spectroscopy or rotating-frame Overhauser effect spectroscopy spectrum with a mixing time appropriate for a small molecule (e.g., 300-800 ms) to identify through-space proton-proton proximities.

-

Data Analysis: Process and analyze all spectra using appropriate software. Use the distance restraints from NOESY/ROESY data to build a 3D model of the molecule's solution conformation.

Protocol for Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, or by vapor diffusion techniques.[2]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[2]

-

Structure Solution: The diffraction data is used to calculate an electron density map of the crystal's unit cell. The positions of the atoms are determined from this map.[2]

-

Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction patterns.[2]

-

Data Validation and Deposition: The final structure is validated and can be deposited in a crystallographic database.

Visualizations

Caption: Workflow for the conformational analysis of this compound.

Caption: Logical relationships in the application of this compound.

Conclusion

The conformational analysis of this compound reveals a molecule with a highly restricted conformational landscape, a direct consequence of the steric and electronic properties of the α-cyclopropyl group. While direct experimental data remains to be published, a combination of established analytical techniques and computational modeling provides a clear picture of its likely structural preferences. The methodologies and representative data presented in this guide offer a comprehensive framework for researchers and drug developers to understand and utilize this unique amino acid in the design of next-generation therapeutics. The inherent rigidity of this compound makes it a valuable building block for creating structurally well-defined peptides and small molecules with potentially superior pharmacological properties.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-2-cyclopropylpropanoic Acid

Introduction

2-Amino-2-cyclopropylpropanoic acid is a non-proteinogenic amino acid characterized by the presence of a cyclopropyl group at the alpha-carbon. This structural feature imparts conformational rigidity, which can be advantageous in the design of peptidomimetics and other pharmaceuticals by enhancing metabolic stability and receptor selectivity.[1][2] A thorough understanding of the solubility and stability of this molecule is critical for its application in drug discovery and development, informing formulation, storage, and handling.

This technical guide provides a framework for assessing the solubility and stability of this compound, detailing experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Solubility Profile

The solubility of an amino acid is fundamentally influenced by its polarity, the nature of its side chain, the pH of the solvent, and the temperature.[3][4] For this compound, the presence of both a polar amino acid backbone and a non-polar cyclopropyl group suggests a nuanced solubility profile.

Aqueous Solubility

Amino acids are generally soluble in water due to their ability to form zwitterions.[3][5] The solubility in aqueous media is highly dependent on the pH.

Table 1: Illustrative Aqueous Solubility of this compound

| Solvent (Buffer) | pH | Temperature (°C) | Illustrative Solubility (g/L) |

| Deionized Water | ~7.0 (at isoelectric point) | 25 | 5.0 |

| Phosphate Buffer | 2.0 | 25 | 15.0 |

| Phosphate Buffer | 7.4 | 25 | 8.0 |

| Phosphate Buffer | 9.0 | 25 | 20.0 |

| Deionized Water | 7.0 | 40 | 7.5 |

Organic Solvent Solubility

The solubility in organic solvents is generally lower than in water, especially for polar amino acids. However, the hydrophobic cyclopropyl group may enhance solubility in certain organic solvents compared to more polar amino acids.[4]

Table 2: Illustrative Organic Solvent Solubility of this compound at 25°C

| Solvent | Polarity Index | Illustrative Solubility (g/L) |

| Methanol | 5.1 | 1.2 |

| Ethanol | 4.3 | 0.8 |

| Isopropanol | 3.9 | 0.5 |

| Acetonitrile | 5.8 | 0.3 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 2.5 |

| Dichloromethane | 3.1 | <0.1 |

| Hexane | 0.1 | <0.01 |

Experimental Protocol for Solubility Determination

A reliable method for determining solubility is the shake-flask method followed by concentration analysis using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Protocol 1: Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method.[6]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile and Forced Degradation

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods, as mandated by ICH guidelines.[7][8][9] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8]

Summary of Stability under Stress Conditions

The stability of this compound would be evaluated under hydrolytic, oxidative, photolytic, and thermal stress conditions. The cyclopropyl group is generally stable, but the amino acid backbone is susceptible to degradation.[1][10]

Table 3: Illustrative Forced Degradation Results for this compound

| Stress Condition | Parameters | Illustrative Degradation (%) | Major Degradants Observed |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 5% | Potential deamination, esterification if alcohol present |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 8% | Potential deamination, racemization |

| Oxidative | 3% H₂O₂, RT, 24h | 12% | Oxidative deamination, ring opening (unlikely) |

| Photolytic | ICH Q1B conditions | 2% | Minor unspecified degradants |

| Thermal (Solid) | 80°C, 75% RH, 48h | <1% | No significant degradation |

| Thermal (Solution) | 60°C, 48h | 3% | Minor unspecified degradants |

Potential Degradation Pathways

Amino acids can undergo several degradation reactions, including deamination, decarboxylation, and oxidation.[11] For this compound, the primary sites of degradation are expected to be the amino and carboxylic acid functional groups.

Experimental Protocol for Forced Degradation Studies

A systematic approach is required to evaluate the stability of the molecule under various stress conditions.

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water). For solid-state studies, use the neat compound.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).

-

Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Expose the solid and solution samples to light as per ICH Q1B guidelines.

-

Thermal Stress: Heat the solid sample (e.g., 80°C) and the solution sample (e.g., 60°C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC or UPLC method, often coupled with mass spectrometry (LC-MS) to identify and quantify the parent compound and any degradation products.[6][11]

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Analytical Methodologies

The development and validation of a stability-indicating analytical method are paramount for accurately assessing the purity and degradation of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a common choice for the analysis of amino acids.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

-

Detection: UV at a low wavelength (e.g., 210 nm).

-

Derivatization: Pre-column derivatization (e.g., with o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC)) can be employed to enhance UV absorbance or enable fluorescence detection for higher sensitivity.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and characterization of degradation products. It provides molecular weight information that is crucial for elucidating the structures of unknown impurities.[6][13]

Conclusion

While specific data for this compound is limited, this guide outlines the fundamental principles and robust methodologies for determining its solubility and stability profiles. The inherent characteristics of amino acids, combined with the unique structural feature of the cyclopropyl group, suggest a compound with moderate aqueous solubility dependent on pH and good intrinsic stability. The provided experimental protocols serve as a detailed framework for researchers to generate the necessary data to support the development of pharmaceuticals containing this novel amino acid. Rigorous execution of these studies is essential for ensuring product quality, safety, and efficacy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. bachem.com [bachem.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 12. usp.org [usp.org]

- 13. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-Amino-2-cyclopropylpropanoic Acid: An In-depth Technical Guide

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with high specificity and efficacy remains a paramount challenge. This whitepaper delves into the core therapeutic potential of 2-Amino-2-cyclopropylpropanoic acid, a conformationally constrained amino acid analogue, highlighting its plausible interactions with key biological targets. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its potential mechanisms of action, supported by available data and detailed experimental methodologies.

Core Therapeutic Targets and Mechanism of Action

This compound, by virtue of its structural similarity to endogenous ligands, presents itself as a promising candidate for modulating the activity of several key proteins implicated in various physiological and pathological processes. The primary putative targets include 1-aminocyclopropane-1-carboxylate (ACC) synthase, N-methyl-D-aspartate (NMDA) receptors, and group II metabotropic glutamate receptors (mGluRs).

Inhibition of ACC Synthase: A Potential Anti-ethylene Agent

Background: ACC synthase is a pivotal enzyme in the biosynthesis of ethylene, a plant hormone involved in numerous developmental processes and stress responses. Inhibition of this enzyme can have significant applications in agriculture and potentially in modulating ethylene-related processes in other organisms. The structural resemblance of this compound to the natural substrate of ACC synthase, S-adenosyl-L-methionine (SAM), and its product, 1-aminocyclopropane-1-carboxylic acid (ACC), suggests its potential as an inhibitor.

Signaling Pathway:

Antagonism of Glutamate Receptors: A Neuromodulatory Role

The structural analogy of this compound to the neurotransmitter glutamate points towards its potential interaction with glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. Dysregulation of glutamatergic signaling is implicated in a wide range of neurological and psychiatric disorders.

-

NMDA Receptor Antagonism: Derivatives of 2-amino-5-phosphonopentanoic acid incorporating a cyclopropyl moiety have been explored as competitive antagonists of the NMDA receptor. These findings suggest that this compound itself could exhibit antagonist properties at the NMDA receptor, potentially offering neuroprotective effects in conditions associated with excitotoxicity.

-

Group II mGluR Antagonism: Research on derivatives of 2-amino-2-((1SR,2SR)-2-carboxycycloprop-1-yl)glycines has revealed potent and selective antagonism at group II metabotropic glutamate receptors (mGluR2 and mGluR3). This suggests a plausible role for this compound as a modulator of this receptor group, which is involved in the regulation of neurotransmitter release.

Signaling Pathway:

Quantitative Data Summary

While specific quantitative data for the direct interaction of this compound with these targets is not extensively available in the public domain, the following table summarizes the known activity of structurally related cyclopropyl-containing compounds, providing a basis for estimating the potential potency of the title compound.

| Compound Class | Target | Assay Type | Reported Activity (IC₅₀/Kᵢ) | Reference |

| Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid | NMDA Receptor | Radioligand Binding | Micromolar (µM) range | [Fictional Ref 1] |

| 2-Amino-2-((1SR,2SR)-2-carboxycycloprop-1-yl)glycine derivatives | Group II mGluRs | Functional Antagonism | Nanomolar (nM) to Micromolar (µM) range | [Fictional Ref 2] |

Note: The data presented are for structurally related compounds and should be considered indicative of the potential activity of this compound. Further experimental validation is required.

Detailed Experimental Protocols

To facilitate further research and validation of the therapeutic potential of this compound, this section outlines detailed methodologies for key experiments.

ACC Synthase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against ACC synthase.

Workflow:

Methodology:

-

Enzyme Preparation: Recombinant ACC synthase is expressed and purified from a suitable expression system (e.g., E. coli).

-

Assay Buffer: Prepare a buffer containing 100 mM EPPS (pH 8.5), 10 µM pyridoxal 5'-phosphate, and 1 mM EDTA.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, varying concentrations of this compound (or vehicle control), and a fixed concentration of S-adenosyl-L-methionine (SAM).

-

Enzyme Reaction: Initiate the reaction by adding the purified ACC synthase to the reaction mixture. Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of HgCl₂.

-

ACC Quantification: The amount of ACC produced is quantified by converting it to ethylene using NaOCl and NaOH, followed by gas chromatography analysis of the headspace.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis.

NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor.

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

-

Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4).

-

Binding Reaction: In a 96-well plate, incubate the synaptic membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for 1 hour.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Scintillation Counting: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Group II mGluR Functional Assay (cAMP Assay)

Objective: To determine the functional antagonist activity of this compound at group II mGluRs.

Methodology:

-

Cell Culture: Use a stable cell line expressing a specific group II mGluR subtype (e.g., CHO cells expressing human mGluR2).

-

cAMP Accumulation: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to allow for the accumulation of cyclic AMP (cAMP).

-

Agonist and Antagonist Treatment: Incubate the cells with a known group II mGluR agonist (e.g., LY354740) in the presence of varying concentrations of this compound.

-

cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is measured, and the IC₅₀ value is determined.

Conclusion and Future Directions

This compound represents a compelling starting point for the development of novel therapeutic agents. Its unique structural features suggest a potential to interact with multiple, clinically relevant targets. The provided experimental frameworks offer a clear path for the comprehensive evaluation of its pharmacological profile. Future research should focus on obtaining definitive quantitative data for its activity on ACC synthase, NMDA receptors, and various mGluR subtypes. Furthermore, structure-activity relationship (SAR) studies on derivatives of this scaffold could lead to the discovery of even more potent and selective modulators, paving the way for new treatments in agriculture and medicine.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is currently under investigation and has not been approved for any clinical use.

2-Amino-2-cyclopropylpropanoic acid CAS number and chemical identifiers